molecular formula C11H12ClN3 B1433131 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride CAS No. 1423026-91-8

2-Methyl-5-phenylpyrimidin-4-amine hydrochloride

Cat. No. B1433131
M. Wt: 221.68 g/mol
InChI Key: RRJNTWFFIAIWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-phenylpyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H12ClN3 and a molecular weight of 221.69 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a methyl group at the 2nd position and a phenyl group at the 5th position . The compound also contains an amine group at the 4th position .


Physical And Chemical Properties Analysis

2-Methyl-5-phenylpyrimidin-4-amine hydrochloride is a powder . The compound’s boiling point and specific storage conditions are not provided in the search results .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • Chichibabin Amination Process : 5-Phenylpyrimidine, closely related to 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride, undergoes amination to produce 2-amino- and 4-amino-5-phenylpyrimidine, involving a ring-opening and closure sequence. This is evidenced by studies involving 15N-labelled potassium amide, providing insights into pyrimidine chemistry (Breuker, Plas, & Veldhuizen, 1986).

  • SN(ANRORC) Mechanism in Amination : Research on 2-bromo-4-phenylpyrimidine, structurally similar to 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride, reveals that its amination yields various compounds through an SN(ANRORC) mechanism, involving an initial nucleophile addition, followed by ring-opening and closure (Kroon & Plas, 2010).

  • Ring Transformations in Heterocyclic Compounds : The study of 4-chloro-2-phenylpyrimidine's transformation into 4-methyl-2-phenyl-s-triazine demonstrates complex ring transformations in related pyrimidines, helping to understand the reactivity and structural evolution in this class of compounds (Meeteren & Plas, 2010).

Synthesis and Modifications

  • Synthesis and Methylation : The synthesis and methylation of 2-amino-5-phenylpyrimidines, related to 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride, have been described, showing routes involving thiols, S-methylation, and aminolysis. This provides a framework for modifying pyrimidine compounds (Brown & England, 1971).

Potential Applications in Medicine

  • Anti-Cancer Activity : Research into 4,6-substituted di-(phenyl) pyrimidin-2-amines, which include structures akin to 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride, has shown significant anti-inflammatory activity, suggesting potential medical applications in treating inflammation-related conditions (Kumar, Drabu, & Shalini, 2017).

  • NSCLC Anti-Cancer Activity : 4-aryl-N-phenylpyrimidin-2-amines have been studied for their anti-cancer activity against non-small-cell lung carcinoma (NSCLC) cells, indicating the potential of structurally similar compounds in cancer treatment (Toviwek et al., 2017).

properties

IUPAC Name

2-methyl-5-phenylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c1-8-13-7-10(11(12)14-8)9-5-3-2-4-6-9;/h2-7H,1H3,(H2,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJNTWFFIAIWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenylpyrimidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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